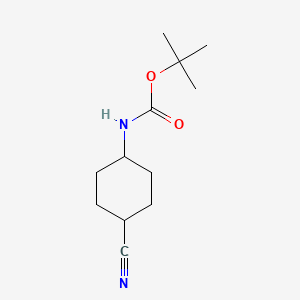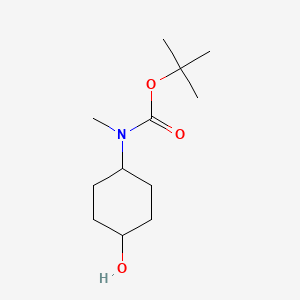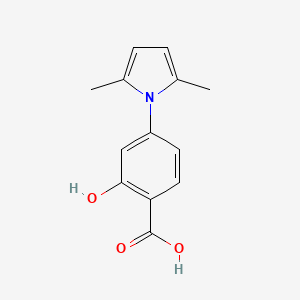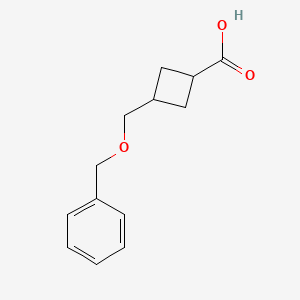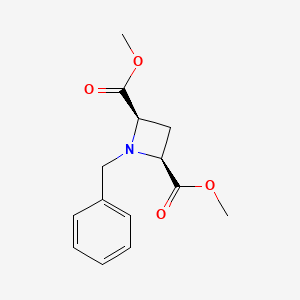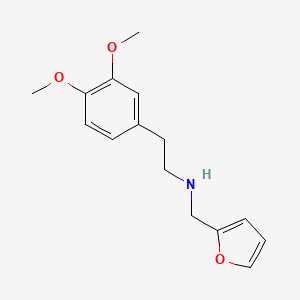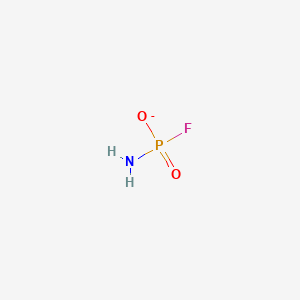
氨基(氟代)膦酸酯
描述
Amino(fluoro)phosphinate is a compound that is not intended for human or veterinary use and is used only for research. It is a type of phosphonate, which are stable analogs of phosphates and pyrophosphates characterized by one and two carbon–phosphorus bonds, respectively . Among the various phosphonates, hydroxy and amino substitutes are of interest as effective in medicinal and industrial chemistry .
Synthesis Analysis
Phosphorus-containing amino acids with a P–C bond in the side chain have diverse applications, including their use in [18F]-fluorolabeling, as fluorescent probes, as protecting groups, and in the reversible immobilization of amino acids or peptide derivatives on carbon nanomaterials . The α-phosphonoglycinate developed in the early 1990s has emerged as a powerful reagent for the synthesis of α,β-dehydroamino acids via the Horner–Wadsworth–Emmons (HWE) reaction .Chemical Reactions Analysis
Phosphinate esters have been reported as novel warheads for activity-based probes targeting serine proteases . The probes contain a phenylphosphinate warhead that mimics the P1 amino acid recognized by the primary recognition pocket of S1 family serine proteases .科学研究应用
化学生物学中的荧光氨基酸
荧光氨基酸,包括具有氟代膦酸酯基团的氨基酸,已成为化学生物学中研究复杂生物过程不可或缺的工具。它们能够整合到肽和蛋白质中,而不会破坏天然生物分子的特性,从而可以在细胞和生物体中进行非侵入性研究。这些氨基酸用于追踪蛋白质-蛋白质相互作用和纳米级的高空间分辨率成像事件,为我们理解活体系统中的分子动力学做出了重大贡献 (Cheng 等人,2020 年)。
“特氟龙”蛋白质和酶工程
将氟化氨基酸(类似于氨基(氟代)膦酸酯)掺入蛋白质中可以赋予它们独特的特性,例如耐溶剂性、增强活性和稳定性。这种称为补充掺入 (SPI) 的方法促进了重组蛋白中氨基酸的残基特异性氟化,从而产生了“特氟龙”蛋白质。这些蛋白质表现出卓越的特性,在工业应用和合成生物学中备受追捧 (Merkel 等人,2010 年)。
合成和结构表征
氨基(氟代)膦酸酯也是合成化学中感兴趣的主题,其中探索了它们与天然氨基酸的结构类似性以获得潜在的生物活性。这些化合物已被用作酶抑制剂、抗菌剂、抗肿瘤剂和抗病毒剂,展示了氨基(氟代)膦酸酯在药物化学和药物设计中的多功能性和潜力 (Ouahrouch 等人,2014 年)。
带有氨基酸部分的手性膦配体
已经开发出具有氨基酸部分(包括氟代苯丙氨酸)的膦配体以生成手性膦配体。这些化合物在催化和不对称合成中得到应用,突出了磷化学和氨基酸衍生物在推进合成方法中的相互作用 (Brauer 等人,2000 年)。
放射性合成应用
在放射性药物领域,氨基(氟代)膦酸酯已用于新型合成途径。例如,6-氟-3,4-二羟基-l-苯丙氨酸是一种用于 PET 的放射性药物,可以通过涉及亲核氟化的创新方法合成,展示了氟化氨基酸衍生物在医学成像中的用途 (Wagner 等人,2009 年)。
作用机制
Target of Action
Amino(fluoro)phosphinate primarily targets proteolytic enzymes, such as proteases and peptidases . These enzymes play a crucial role in various biological processes, including digestion, immune response, and cell signaling . Amino(fluoro)phosphinate is also known to target serine proteases, specifically neutrophil serine proteases .
Mode of Action
Amino(fluoro)phosphinate interacts with its targets by mimicking the natural substrates of these enzymes . It interferes inside the active site of the enzyme directly with the amino acid residues or cofactors which bind the natural substrate . This interaction leads to the inhibition of the enzyme’s activity .
Biochemical Pathways
Amino(fluoro)phosphinate affects several biochemical pathways. It is involved in the phosphonate and phosphinate metabolism pathway . A common reaction in this pathway is the C-P bond-forming reaction from phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy) catalyzed by PEP phosphomutase . Amino(fluoro)phosphinate, as a stable analog of phosphates and pyrophosphates, can bind to the appropriate enzymes as false substrates .
Pharmacokinetics
It’s known that the design of new medicines or crop protection chemicals benefited from the concept of bioisosterism . Bioisosterism is a useful strategy to address a number of aspects associated with the development of drug candidates such as improving potency or selectivity, altering physical properties (pKa, solubility), changing metabolic transformation .
Result of Action
The result of Amino(fluoro)phosphinate’s action at the molecular and cellular level is the inhibition of the targeted enzymes’ activity . This inhibition can lead to changes in various biological processes that these enzymes are involved in. For instance, the inhibition of proteases and peptidases can affect protein degradation and signal transduction .
Action Environment
The action, efficacy, and stability of Amino(fluoro)phosphinate can be influenced by various environmental factors. For instance, the electron-withdrawing properties of fluorine influences pKa, bringing them within the range of phosphate . This can lead to increased redox stability and better lipophilicity compared to the non-fluorinated parent compound . .
生化分析
Biochemical Properties
Amino(fluoro)phosphinate plays a significant role in biochemical reactions, particularly as a bioisosteric group. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, Amino(fluoro)phosphinate can act as an inhibitor of metalloproteases by mimicking the tetrahedral transition state of the enzyme-substrate complex . This interaction is crucial for the development of bioactive compounds and pharmaceuticals.
Cellular Effects
Amino(fluoro)phosphinate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Amino(fluoro)phosphinate can modulate the activity of G-protein coupled receptors (GPCRs) and second messengers such as cAMP, thereby affecting cell signaling . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of Amino(fluoro)phosphinate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Amino(fluoro)phosphinate can bind to the active site of enzymes, inhibiting their activity by forming a stable complex . This inhibition can lead to downstream effects on cellular processes and metabolic pathways. Furthermore, Amino(fluoro)phosphinate can influence gene expression by interacting with DNA-binding proteins and transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amino(fluoro)phosphinate can change over time. The stability and degradation of Amino(fluoro)phosphinate are critical factors that influence its long-term effects on cellular function. Studies have shown that Amino(fluoro)phosphinate can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to Amino(fluoro)phosphinate can also result in adaptive cellular responses, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Amino(fluoro)phosphinate vary with different dosages in animal models. At low doses, Amino(fluoro)phosphinate may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
Amino(fluoro)phosphinate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, Amino(fluoro)phosphinate can participate in the phosphonate and phosphinate metabolism pathway, where it is converted into bioactive intermediates by enzymes such as phosphoenolpyruvate phosphomutase . These metabolic pathways are essential for the compound’s biological activity and therapeutic potential.
Transport and Distribution
The transport and distribution of Amino(fluoro)phosphinate within cells and tissues are mediated by specific transporters and binding proteins. Amino(fluoro)phosphinate can be transported across cell membranes by endocytosis or facilitated diffusion, depending on its chemical properties . Once inside the cell, it can interact with intracellular transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
Amino(fluoro)phosphinate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles by targeting signals or post-translational modifications . For instance, Amino(fluoro)phosphinate can localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences metabolic processes.
属性
IUPAC Name |
amino(fluoro)phosphinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FH3NO2P/c1-5(2,3)4/h(H3,2,3,4)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFNPHVLDVMZNG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NP(=O)([O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FH2NO2P- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60412387 | |
| Record name | amino(fluoro)phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.994 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7226-70-2 | |
| Record name | amino(fluoro)phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid](/img/structure/B3021939.png)

